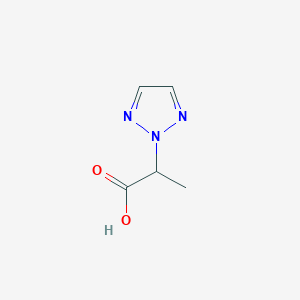

2-(Triazol-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

2-(triazol-2-yl)propanoic acid |

InChI |

InChI=1S/C5H7N3O2/c1-4(5(9)10)8-6-2-3-7-8/h2-4H,1H3,(H,9,10) |

InChI Key |

GLNAXMAWYYFHSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1N=CC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control

Regioselective Synthesis of 2-(Triazol-2-yl)propanoic acid Isomers

Achieving regiocontrol in the synthesis of substituted triazoles is a significant challenge, as alkylation or arylation of the parent triazole ring can lead to mixtures of N1 and N2-substituted isomers for 1,2,3-triazoles, or N1 and N4 isomers for 1,2,4-triazoles. mdpi.comnih.gov Consequently, methods that afford high selectivity for the desired 2-(triazol-2-yl) isomer are of paramount importance.

A highly regioselective method for synthesizing 2H-1,2,3-triazole derivatives involves the Michael addition of NH-1,2,3-triazole to α,β-unsaturated carbonyl compounds. nih.gov The choice of reaction conditions is crucial for directing the substitution. The use of aprotic solvents, such as ethyl acetate (B1210297) (EtOAc), in the presence of a catalytic amount of base, selectively yields the 2H-regioisomers. nih.gov In contrast, performing the reaction neat (without solvent) favors the formation of 1H-isomers. nih.gov

Another powerful strategy for obtaining N2-substituted 1,2,3-triazoles is the N-arylation of a pre-functionalized triazole. A scalable, four-step synthesis starting from 1-fluoro-2-nitrobenzene (B31998) derivatives introduces the triazole moiety via N²-arylation of 4,5-dibromo-2H-1,2,3-triazole, ensuring high regioselectivity from the outset. researchgate.net Subsequent transformations, including hydrogenation and carboxylation, can then be used to construct the final acid derivative. researchgate.net

For the synthesis of substituted 1,2,4-triazoles, one-pot condensation reactions provide an efficient route. The use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive and non-toxic catalyst in aqueous media allows for the green synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives from the reaction of 3-acetyl pyridine, amino acids, and thiosemicarbazide. nih.govresearchgate.netsemanticscholar.org

| Target Isomer | Synthetic Method | Key Reagents/Conditions | Selectivity | Reference |

|---|---|---|---|---|

| 2H-1,2,3-Triazolyl Ketone | Michael Addition | α,β-Unsaturated ketone, NH-1,2,3-triazole, Catalytic Base, Aprotic Solvent (EtOAc) | High for N2 isomer | nih.gov |

| 1H-1,2,3-Triazolyl Ketone | Michael Addition | α,β-Unsaturated ketone, NH-1,2,3-triazole, Neat (no solvent) | High for N1 isomer | nih.gov |

| 2-Aryl-2H-1,2,3-Triazole | N-Arylation | 4,5-Dibromo-2H-1,2,3-triazole, Electron-deficient aromatic halide, K₂CO₃, DMF | High for N2 isomer | researchgate.net |

| 4-Substituted-4H-1,2,4-Triazole Propanoic Acid Derivative | One-pot Condensation | 3-Acetyl pyridine, Amino acid, Thiosemicarbazide, Alum, Water | Yields 4-substituted isomer | nih.govresearchgate.net |

The term "click chemistry" is most famously associated with the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govorganic-chemistry.org This reaction is renowned for its efficiency and high regioselectivity, but it almost exclusively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgeurjchem.comrsc.org Therefore, standard CuAAC is not a direct route to the this compound core.

However, variants and alternative cycloaddition strategies are central to triazole synthesis. One-pot methods that generate the necessary azide (B81097) intermediate in situ have been developed. For instance, reacting alkyl 2-bromo-3-arylpropanoates with sodium azide and phenylacetylene (B144264) in the presence of a copper(I) catalyst yields 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters. researchgate.netresearchgate.net While this still leads to the N1 isomer, it demonstrates the integration of precursor synthesis and cycloaddition into a single efficient process. researchgate.net

Cycloaddition reactions involving different starting materials can also be employed. The reaction of β-ketoesters with aryl azides can lead to the formation of 1,2,3-triazoles. nih.gov Specifically, the cycloaddition of 2-alkyl-substituted β-ketoesters with phenyl azide provides 5-hydroxy-1,2,3-triazoles in high yields as single regioisomers. nih.gov

Beyond cycloadditions, catalytic methods focusing on specific bond formations are crucial. For selective C-N bond formation, Chan-Lam reactions, which couple N-H bonds with boronic acids, can be used to form 2-aryl-1,2,3-triazoles with high regioselectivity. mdpi.com

Palladium catalysis offers a distinct pathway for triazole synthesis that avoids traditional azide-alkyne coupling. A one-pot method for synthesizing 4-aryl-1H-1,2,3-triazoles utilizes the reaction of anti-3-aryl-2,3-dibromopropanoic acids with sodium azide, catalyzed by a palladium complex such as Pd₂(dba)₃ with a Xantphos ligand. organic-chemistry.org This approach provides a practical route to triazoles from different starting materials. organic-chemistry.org

Green catalytic approaches are also gaining prominence. The use of alum as a recyclable, inexpensive, and non-toxic catalyst for the one-pot synthesis of 1,2,4-triazole-containing propanoic acid derivatives in water highlights a move towards more sustainable synthetic routes. nih.govresearchgate.net This method offers operational simplicity and high product yields. nih.govresearchgate.netsemanticscholar.org

Understanding the reaction mechanisms is key to optimizing and controlling synthetic outcomes. In the palladium-catalyzed synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids, the proposed mechanism involves an initial debrominative decarboxylation of the starting material. organic-chemistry.org This step forms a (Z)-β-arylvinyl bromide intermediate, which subsequently undergoes a cycloaddition with hydrazoic acid (HN₃, formed from sodium azide) to produce the final triazole product. organic-chemistry.org The palladium catalyst is essential for achieving high yields in this transformation. organic-chemistry.org

In the base-catalyzed Michael addition of NH-1,2,3-triazole to enones, the regioselectivity is dictated by the reaction environment. nih.gov The formation of the 2H-isomer in the presence of a base and aprotic solvent suggests a mechanism where the N2-anion of the triazole acts as the nucleophile, or that the N2 adduct is the thermodynamically favored product under these conditions. nih.gov Conversely, the neat reaction likely proceeds through a different pathway, possibly involving hydrogen bonding, which favors attack at the N1 position. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The α-carbon of the propanoic acid moiety in this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound is critical, as different enantiomers can exhibit vastly different biological activities. nih.gov This requires the use of asymmetric synthesis techniques.

Asymmetric α-alkylation of carbonyl compounds is a fundamental C-C bond-forming reaction for creating chiral centers. researchgate.net While direct catalytic asymmetric alkylation of a pre-formed 2-(triazol-2-yl)acetic acid ester is a plausible route, general principles from the broader field of asymmetric synthesis are applicable.

Organocatalysis offers several metal-free strategies for this transformation. rsc.orgresearchgate.net Chiral phase-transfer catalysts, often based on cinchona alkaloids or chiral biphenyl (B1667301) structures, can be used for the enantioselective alkylation of glycine (B1666218) derivatives and other carbonyl compounds with high enantioselectivity. researchgate.net Another approach is aminocatalysis, where chiral amines are used to form chiral enamines in situ, which then react with electrophiles. researchgate.net

More advanced methods include the use of chiral lithium amides, which function as both a strong base to form the enolate and a chiral controller to direct the approach of the alkylating agent. rsc.org Additionally, nickel-catalyzed asymmetric cross-couplings have emerged as a powerful tool. nih.gov A nickel-bis(oxazoline) catalyst system can effectively couple Reformatsky reagents (zinc enolates of carboxylic acid derivatives) with alkyl electrophiles to generate α-alkylated products with high enantioselectivity. nih.gov

| Catalytic Strategy | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| Chiral Base Control | Chiral Lithium Amides | Acts as both base and chiral auxiliary for α-alkylation of carboxylic acids. | rsc.org |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., Maruoka's catalyst) | Enables asymmetric alkylation of activated methylene (B1212753) compounds under basic conditions. | researchgate.net |

| Transition Metal Catalysis | Chiral Nickel-Ligand Complexes (e.g., NiBr₂·glyme/pybox) | Catalyzes asymmetric coupling of Reformatsky reagents with alkyl electrophiles. | nih.gov |

| Aminocatalysis | Chiral Primary or Secondary Amines | Forms chiral enamines/iminiums for asymmetric functionalization. | researchgate.net |

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations under mild conditions. researchgate.net This approach is highly valuable for producing enantiopure pharmaceuticals and their intermediates. nih.govmdpi.com

Enzymes such as alcohol dehydrogenases (ADHs) can be used in the synthesis of chiral precursors. mdpi.com For example, a prochiral ketone could be stereoselectively reduced to a chiral alcohol, which is then converted to the final triazolyl propanoic acid. The combination of metal catalysis and biocatalysis in one-pot processes is a cutting-edge strategy; for instance, a chemoenzymatic process could involve the enzymatic reduction of a ketone followed by a copper-catalyzed click reaction in the same vessel. mdpi.com

Dual biocatalytic systems have been engineered for the asymmetric alkylation of α-keto acids, representing a direct and green route to chiral α-substituted carboxylic acids. researchgate.net Furthermore, enzymes like phenylalanine dehydrogenase have been used for the synthesis of chiral amino acids, such as (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, demonstrating the power of biocatalysts in creating complex chiral building blocks. nih.gov The synthesis of the separate (R)- and (S)-enantiomers of a triazole-containing amino acid for PET imaging underscores the feasibility and importance of biocatalytic or stereoselective methods in this compound class. nih.gov

Chiral Auxiliary and Ligand-Mediated Approaches for Enantiopure Access

The synthesis of enantiomerically pure forms of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Accessing these enantiopure compounds necessitates the use of advanced asymmetric synthesis strategies, primarily involving chiral auxiliaries or chiral ligand-mediated catalysis.

Chiral Auxiliary-Based Synthesis: This classical and robust method involves the temporary covalent attachment of a chiral auxiliary to a prochiral substrate, such as a propanoic acid derivative. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiopure product. A common approach for synthesizing chiral α-substituted carboxylic acids involves the use of Evans' oxazolidinone auxiliaries.

The synthetic sequence typically begins with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propanoyl chloride to form an N-acyloxazolidinone. This intermediate is then deprotonated to generate a stereochemically defined enolate. The subsequent alkylation of this enolate with an appropriate triazole-containing electrophile, or more commonly, the alkylation with a halide followed by nucleophilic substitution with 1,2,3-triazole, is sterically directed by the bulky substituent on the auxiliary. The final step involves the hydrolytic cleavage of the auxiliary, which can be recovered and reused, to release the desired enantiomer of this compound. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity in the key alkylation step.

Chiral Ligand-Mediated Asymmetric Catalysis: An alternative, more atom-economical approach is asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation is a powerful tool for this purpose. A suitable precursor, such as 2-(triazol-2-yl)acrylic acid, can be hydrogenated using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral phosphine (B1218219) ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or a Josiphos-type ligand. The chiral environment created by the ligand-metal complex forces the hydrogen to add to one face of the double bond preferentially, leading to high enantiomeric excess (ee) of the final product. The specific enantiomer ((R) or (S)) obtained is determined by the chirality of the ligand used.

The table below summarizes representative findings from studies comparing different chiral ligands for the asymmetric hydrogenation of a 2-(triazol-2-yl)acrylic acid precursor.

| Entry | Chiral Ligand | Metal Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|

| 1 | (R)-BINAP | Ru(OAc)₂ | >99 | 96 | (R) |

| 2 | (S)-BINAP | Ru(OAc)₂ | >99 | 97 | (S) |

| 3 | (R,S)-Josiphos SL-J002-1 | Rh(COD)₂BF₄ | >99 | 99 | (R) |

| 4 | (S,R)-Josiphos SL-J002-1 | Rh(COD)₂BF₄ | >99 | >99 | (S) |

| 5 | Evans' Auxiliary (Diastereoselective Alkylation) | N/A (Stoichiometric) | 95 (Overall Yield) | >98 (de) | (S) |

Sustainable and Efficient Synthetic Protocols

Green Chemistry Methodologies for this compound Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing through innovative process design. The synthesis of this compound can be significantly improved by adopting these methodologies, focusing on reducing waste, using safer solvents, and improving energy efficiency.

A conventional synthesis might involve the N-alkylation of 1,2,3-triazole with an ester like ethyl 2-bromopropanoate (B1255678) under basic conditions in a polar aprotic solvent such as dimethylformamide (DMF), followed by ester hydrolysis. This process often requires high temperatures, long reaction times, and utilizes hazardous solvents, generating significant waste.

Green chemistry approaches seek to overhaul this process. Key improvements include:

Solvent Substitution: Replacing hazardous solvents like DMF and chlorinated hydrocarbons (e.g., dichloromethane) with greener alternatives is a primary goal. Water, ethanol, or binary mixtures like ethanol/water are excellent choices for the N-alkylation step, particularly when combined with phase-transfer catalysis to facilitate the reaction between the aqueous and organic phases.

Catalysis: The use of catalytic systems over stoichiometric reagents improves atom economy. For instance, employing a recyclable copper or ruthenium catalyst for a direct C-H activation/N-arylation coupling could provide a more direct route, avoiding the need for pre-functionalized propanoate substrates like ethyl 2-bromopropanoate.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes. The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.

Waste Reduction: Evaluating processes using metrics like the Environmental Factor (E-Factor), which quantifies the mass of waste produced per mass of product, helps in identifying more sustainable routes. Green methodologies aim for a significantly lower E-Factor.

The following table contrasts a conventional synthetic protocol with a green-by-design alternative.

| Parameter | Conventional Protocol | Green Chemistry Protocol |

|---|---|---|

| Reagents | 1,2,3-Triazole, Ethyl 2-bromopropanoate, Sodium Hydride | 1,2,3-Triazole, Ethyl 2-bromopropanoate, Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) | Water/Ethanol (1:1) with Phase-Transfer Catalyst |

| Energy Input | Conventional heating (oil bath) for 12-18 hours | Microwave irradiation for 10-15 minutes |

| Work-up | Solvent extraction with Dichloromethane, column chromatography | Product precipitation or extraction with a greener solvent (e.g., Ethyl Acetate) |

| Estimated E-Factor | High (25-50 kg waste/kg product) | Low (5-10 kg waste/kg product) |

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the industrial-scale production of this compound, transitioning from traditional batch reactors to continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability. Flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs.

The N-alkylation of 1,2,3-triazole with an alkylating agent like ethyl 2-bromopropanoate is a key step that benefits immensely from a flow setup. This reaction is often exothermic, and in large batch reactors, controlling localized temperature spikes ("hot spots") can be challenging, potentially leading to side reactions or safety hazards. In a flow reactor, the high surface-area-to-volume ratio ensures near-instantaneous heat dissipation, allowing for precise temperature control and the safe use of highly reactive intermediates or aggressive reaction conditions.

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: Small reactor volumes (from microliters to milliliters) drastically reduce the amount of hazardous material present at any given time, minimizing the risks associated with thermal runaways or toxic reagent handling.

Superior Process Control: Parameters such as temperature, pressure, and residence time (the time reagents spend in the reactor) can be controlled with high precision, leading to improved consistency, higher yields, and better product purity.

Rapid Optimization: A flow setup allows for rapid screening of reaction conditions. By systematically varying flow rates and temperatures, an optimal set of parameters can be identified in a fraction of the time required for batch optimization.

Seamless Scalability: Increasing production volume ("scaling up") is achieved by simply running the flow system for a longer duration or by using multiple reactors in parallel ("numbering up" or "scaling out"). This avoids the complex and often unpredictable challenges of re-engineering large-scale batch reactors.

A typical flow setup might involve two separate streams—one containing 1,2,3-triazole and a base in a suitable solvent, and the other containing ethyl 2-bromopropanoate—which are combined at a T-mixer before entering a heated reactor coil. The output stream can then be directed to an in-line purification module, such as a liquid-liquid separator or a column packed with a scavenger resin, to enable a fully continuous "crude-to-pure" process.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Volume | 5 L | 10 mL (Reactor Coil Volume) |

| Reaction Time / Residence Time | 12 hours | 10 minutes |

| Temperature Control | ± 5 °C (with potential hot spots) | ± 0.5 °C (highly uniform) |

| Productivity / Throughput | ~0.1 kg/hr (averaged over entire process) | 0.5 kg/hr (steady state) |

| Scalability Method | Increase reactor size (re-optimization required) | Extend run time or parallelize reactors (linear scaling) |

| Safety Profile | Moderate risk due to large volume of reagents and exotherm | High safety due to small holdup volume and superior heat transfer |

Advanced Analytical Methodologies for Research Characterization

Development of High-Resolution Chromatographic Systems for Stereoisomer and Impurity Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the analysis of triazole compounds. pensoft.net The separation of stereoisomers of chiral triazoles, including derivatives of propanoic acid, is a significant challenge due to their identical physical and chemical properties in an achiral environment.

The development of chiral stationary phases (CSPs) has been instrumental in addressing this challenge. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the enantioselective separation of triazole pesticides and related compounds. nih.govtsu.ge For instance, an amylose-tris(3,5-dimethylphenylcarbamate) CSP has demonstrated successful separation of various triazole pesticide enantiomers using a mobile phase of n-hexane-isopropanol. nih.gov The resolution is influenced by factors like the isopropanol (B130326) content and column temperature, with lower temperatures generally favoring better separation. nih.gov

Reverse-phase HPLC methods have also been successfully developed for separating stereoisomers of propanoic acid derivatives. nih.gov A study on 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid achieved baseline resolution of its two stereoisomers on a J'sphere-ODS-H80 column with a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture. nih.gov Such methods are crucial for monitoring the epimerization of the α-carbon of the propanoic acid moiety. nih.gov

For impurity profiling, HPLC coupled with detectors like UV or mass spectrometry is essential. These systems can separate the main compound from starting materials, by-products, and degradation products, allowing for their identification and quantification. ijpsr.com The use of high-resolution columns provides the necessary efficiency to resolve closely eluting impurity peaks.

Table 1: Examples of Chromatographic Conditions for Separation of Triazole Stereoisomers This table is generated based on data from analogous triazole compounds to illustrate typical methodologies.

| Compound Type | Column (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |

|---|---|---|---|---|---|---|

| Triazole Pesticides | Amylose-tris(3,5-dimethylphenylcarbamate) | n-hexane-isopropanol | 1.0 | UV / CD | 1.72 - 5.73 | nih.gov |

| Chiral Carboxylic Acids | Polysaccharide-based | Polar Organic | N/A | UV | N/A | tsu.ge |

| Triazole Fungicides | Cellulose 3,5-dichlorophenylcarbamate | Optimized buffer/organic modifier | ~0.0004 | UV | Baseline for 8/12 pairs | mdpi.com |

| Propanoic Acid Derivative | J'sphere-ODS-H80 (C18) | 0.05% TFA in water-acetonitrile (85:15) | 1.0 | UV (228 nm) | Baseline | nih.gov |

Application of Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Elucidation in Synthesis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing triazole compounds. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound, its intermediates, and any impurities. mdpi.commdpi.commdpi.com This is critical for confirming the identity of newly synthesized molecules. researchgate.netresearchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation and for understanding the mechanisms of chemical reactions. researchgate.net In MS/MS, a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product or daughter ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. By analyzing the reaction mixture at different time points, intermediates can be trapped and their structures proposed based on their MS/MS spectra. This allows for a detailed mapping of the reaction pathway, including the identification of transient species that are not observable by other techniques. researchgate.net For example, the elucidation of fragmentation pathways for 1,2,4-triazole-3-thiones, which are key intermediates, has been achieved using electrospray ionization mass spectrometry. researchgate.net

These techniques are routinely used in the analysis of triazole-containing drugs and pesticides in complex biological and environmental matrices. researchgate.netnih.govwaters.com The selectivity and sensitivity of LC-MS/MS allow for the detection and quantification of compounds at very low levels, which is essential for mechanistic studies where intermediates may be present in only trace amounts. researchgate.net

Table 2: Application of Mass Spectrometry in Triazole Compound Analysis

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| LC-MS/MS | Quantitative Analysis | Detection and quantification of parent triazoles and metabolites in complex matrices (e.g., food, water). researchgate.net | researchgate.neteurl-pesticides.eu |

| HRMS | Structural Confirmation | Accurate mass measurement to confirm the elemental composition of synthesized triazole derivatives. mdpi.com | mdpi.commdpi.comresearchgate.net |

| GC-MS | Impurity/Residue Analysis | Extraction and determination of triazole pesticides in samples like milk. nih.gov | nih.gov |

| ESI-MS | Mechanistic Studies | Elucidation of fragmentation pathways to understand molecular structure and reaction intermediates. researchgate.net | researchgate.net |

| LC-ESI-QT/MS/MS | Impurity Identification | Identification of an unknown impurity in a drug substance as a triazole-derivative. | ijpsr.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Reaction Intermediates and Product Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-(Triazol-2-yl)propanoic acid. mdpi.com One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the molecular structure. mdpi.com In the ¹H NMR spectrum of a related 3-(1,2,4-triazol-3-yl)propanoic acid derivative, the protons of the methylene (B1212753) groups in the propanoic acid moiety appear as a singlet around 2.73 ppm, while the carboxyl proton (COOH) gives a broad signal at approximately 12.28 ppm. mdpi.com The triazole ring protons have characteristic chemical shifts that can distinguish between different isomers (e.g., 1,2,3- vs 1,2,4-triazoles). rsc.orgmdpi.com

¹³C NMR spectra complement this information, with the carboxyl carbon appearing around 173.60 ppm and the methylene carbons at 30.74 ppm and 20.72 ppm in a propanoic acid derivative. mdpi.com The chemical shifts of the triazole ring carbons are also unique and aid in structural confirmation. mdpi.com

NMR is also a powerful method for monitoring reaction progress and identifying intermediates in real-time. acs.org Changes in the NMR spectrum over time can signal the consumption of reactants and the formation of products and intermediates. acs.org In some cases, cesium-chelated intermediates in triazole synthesis have been directly observed and characterized by NMR, providing crucial insight into the reaction mechanism and regioselectivity. acs.org

Furthermore, two-dimensional (2D) NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the three-dimensional conformation of the molecule in solution by measuring through-space interactions between protons. This is particularly important for understanding how the propanoic acid side chain is oriented relative to the triazole ring, which can influence its biological activity. rsc.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 3-(1,2,4-Triazol-3-yl)propanoic Acid Moiety Data is based on a closely related reported structure and serves as a representative example.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| -COOH | ~12.28 (broad singlet) | ~173.6 | mdpi.com |

| -CH₂- (alpha to COOH) | ~2.73 (singlet, 4H for dimer) | ~30.7 | mdpi.com |

| -CH₂- (beta to COOH) | ~2.73 (singlet, 4H for dimer) | ~20.7 | mdpi.com |

| Triazole Ring Carbons | N/A | ~155.0, ~153.6 | mdpi.com |

| Triazole Ring Proton | Varies with substitution | N/A | mdpi.commdpi.com |

Spectroscopic Techniques for Quantitative Analysis in Complex Research Matrices

While LC-MS/MS is highly effective for quantitative analysis, simpler spectroscopic methods, particularly UV-Visible spectrophotometry, are also employed, often in conjunction with HPLC (HPLC-UV). pensoft.netresearchgate.net The triazole ring possesses a chromophore that absorbs UV light, allowing for its detection. rsc.orgresearchgate.net The wavelength of maximum absorbance (λmax) for the 1H-1,2,3-triazole chromophore is around 206-210 nm. rsc.org

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. When used as a detector for HPLC, the UV spectrophotometer provides a robust and cost-effective means for quantifying the compound of interest after it has been separated from other components in the matrix. pensoft.net

Method validation for quantitative analysis is crucial and typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. pensoft.net For example, a validated HPLC-UV method for analyzing triazole antifungals reported a correlation coefficient (linearity) of >0.999, with LOQs as low as 0.25 mg/L. pensoft.net Such methods are essential for routine analysis in research and quality control settings. Supramolecular chemosensors based on triazoles have also been developed for the selective spectrophotometric detection of other molecules in samples like tap water, demonstrating the versatility of UV-Vis spectroscopy in triazole-related research. nih.gov

Table 4: Performance Characteristics of a Typical HPLC-UV Method for Triazole Analysis This table presents generalized data based on reported methods for analogous compounds.

| Parameter | Typical Value | Description | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.999 | Measures how well the calibration curve fits the data points. | pensoft.net |

| Limit of Detection (LOD) | 0.1 - 0.25 mg/L | The lowest concentration of analyte that can be reliably detected. | pensoft.net |

| Limit of Quantification (LOQ) | 0.25 - 0.5 mg/L | The lowest concentration of analyte that can be accurately and precisely quantified. | pensoft.net |

| Recovery | ~100% | The percentage of the true amount of analyte that is measured by the method. | pensoft.net |

| λmax | ~210 nm | The wavelength at which the triazole chromophore has maximum absorbance. | rsc.org |

Theoretical and Computational Chemistry of 2 Triazol 2 Yl Propanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(triazol-2-yl)propanoic acid at the molecular level. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Tautomerism, the interconversion of structural isomers, is another critical aspect studied using DFT. Triazole-containing compounds can exist in different tautomeric forms, such as the thione and thiol forms in triazole-3-thione derivatives. mdpi.comnajah.edu DFT calculations can predict the relative stability of these tautomers in the gas phase and in different solvents. mdpi.comnajah.edu For instance, studies on similar heterocyclic systems have shown that the enol form is often more stable than the keto form due to factors like ring aromaticity and conjugation. nih.gov The presence of intramolecular hydrogen bonds can further stabilize certain tautomers and conformers. sapub.org

Table 1: Representative DFT-Calculated Conformational Data for a Triazole Derivative

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-N-N) | Key Intramolecular Interactions |

|---|---|---|---|

| Conformer A | 0.00 | 178.5 | Hydrogen bond between carboxylic OH and triazole N |

| Conformer B | 2.5 | 65.2 | Steric repulsion between methyl group and triazole ring |

| Conformer C | 4.1 | -95.8 | Dipole-dipole interaction |

Note: This table is illustrative and based on general findings for similar compounds. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and localization of these orbitals determine how a molecule interacts with other chemical species. A molecule with a high-energy HOMO is a good electron donor (nucleophile), while one with a low-energy LUMO is a good electron acceptor (electrophile). ucsb.edu

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The HOMO is typically localized on the electron-rich regions of the molecule, such as the triazole ring, while the LUMO is found on the electron-deficient parts. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. numberanalytics.comdergipark.org.tr This analysis is crucial for understanding reaction mechanisms and designing new reactions involving this compound. numberanalytics.com The concept of Frontier Effective-for-Reaction Molecular Orbitals (FERMO) can provide a more refined understanding of reactivity by considering the specific orbitals involved in a particular reaction. sapub.org

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.16 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.46 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.70 | Indicates chemical reactivity and stability dergipark.org.tr |

| Ionization Potential (I) | 6.16 | Related to the ability to donate an electron |

| Electron Affinity (A) | 1.46 | Related to the ability to accept an electron |

| Electronegativity (χ) | 3.81 | Measure of the power of an atom to attract electrons |

| Hardness (η) | 2.35 | Resistance to change in electron distribution |

Note: These values are illustrative and based on general calculations for triazole derivatives. dergipark.org.trdergipark.org.tr

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time, particularly its interactions with other molecules and solvent. researchgate.net MD simulations are used to study the stability of different conformations and the formation of intermolecular hydrogen bonds, which are crucial in determining the physical properties of the compound in the solid state and in solution. nih.govacs.org

Solvation effects, or how the solvent influences the structure and properties of the solute, can be investigated using MD simulations with explicit solvent models or continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net These simulations can reveal how the solvent affects the conformational equilibrium and the relative stability of different tautomers. mdpi.com The solvation free energy, which is the energy change when a molecule is transferred from the gas phase to a solvent, can also be calculated to understand its solubility and partitioning behavior. researchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Derivation (Non-Biological System)

Computational methods are invaluable for establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its activity in a non-biological context, such as its performance as a corrosion inhibitor or a material with specific optical properties. researchgate.netiaea.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their activities. bohrium.comjapsonline.com For this compound and its analogues, QSAR models can be built to predict properties like their inhibitory effects on certain enzymes or their antioxidant capacity. nih.govnih.gov

These models use a set of calculated molecular descriptors, which are numerical representations of the molecule's physicochemical properties, to build a predictive equation. japsonline.com By analyzing the contribution of different descriptors, QSAR studies can provide insights into the structural features that are important for a particular activity, guiding the design of new derivatives with enhanced properties. bohrium.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In a non-biological context, this can be used to study the interaction of this compound with model substrates or surfaces. For example, docking studies can elucidate the binding mode of triazole derivatives to metal surfaces, which is relevant to their application as corrosion inhibitors. iaea.org

These simulations predict the binding affinity and the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. pensoft.netresearchgate.net The binding energy of the complex can be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more quantitative measure of the interaction strength. pensoft.net This in silico mechanistic focus helps to understand the fundamental interactions driving the observed activity. acs.orgfrontiersin.org

Applications and Functionalization in Diverse Chemical Disciplines

2-(Triazol-2-yl)propanoic Acid as a Versatile Building Block in Organic Synthesis

This compound, encompassing its various isomers (e.g., 2-(1H-1,2,4-triazol-1-yl)propanoic acid, 2-(2H-1,2,3-triazol-2-yl)propanoic acid), represents a valuable class of chiral building blocks in organic synthesis. The inherent structural features of these molecules, namely the propanoic acid moiety and the triazole ring, offer multiple points for functionalization and incorporation into more complex molecular architectures. The carboxylic acid group allows for standard transformations such as amidation and esterification, while the triazole ring can participate in various cycloaddition and cross-coupling reactions. Furthermore, the chirality at the alpha-carbon of the propanoic acid chain makes these compounds particularly useful in stereoselective synthesis.

The structural framework of this compound serves as a versatile scaffold for the construction of a variety of complex heterocyclic systems. The triazole ring, being a stable aromatic system, can be further functionalized or can act as a directing group in subsequent synthetic transformations. The propanoic acid side chain provides a handle for cyclization reactions, leading to the formation of fused heterocyclic systems.

For instance, derivatives of 2-(1H-1,2,4-triazol-3-yl)acetates have been synthesized utilizing the Pinner reaction strategy, highlighting the utility of related triazole-containing carboxylic acid derivatives in building complex heterocyclic structures. This approach allows for the introduction of various substituents on the acetate (B1210297) moiety, leading to a diverse library of triazole-based heterocycles. While not directly employing this compound, this methodology demonstrates the potential of the triazole-carboxylic acid motif in the synthesis of novel heterocyclic compounds, including spirocyclic derivatives nih.gov.

In the realm of natural product synthesis, chiral building blocks are of paramount importance for achieving the desired stereochemistry in the final molecule. Chiral pool synthesis, which utilizes readily available enantiopure compounds from nature, is a common strategy. While this compound itself is not a naturally occurring product, its derivatives can be synthesized in enantiomerically pure forms and used as chiral building blocks. The "chiron approach" in total synthesis relies on the use of such enantiopure small molecules to introduce specific stereocenters into the target natural product researchgate.netnih.gov. The triazole moiety can be introduced to mimic or replace other functional groups found in natural products, thereby generating novel analogs with potentially improved biological activities.

The triazole ring is a well-established bioisostere for the amide bond in peptide and peptidomimetic chemistry. Its incorporation into peptide backbones can impart several advantageous properties, including enhanced proteolytic stability, improved pharmacokinetic profiles, and constrained conformations that can mimic secondary structures like β-turns. Peptidomimetics containing 1,4-disubstituted 1H-1,2,3-triazoles in alternation with amide bonds, known as peptidotriazolamers, have been explored as a new class of foldamers nih.gov.

While direct incorporation of this compound into a peptide chain via standard amide bond coupling is feasible, its greater utility lies in the synthesis of more complex peptidomimetics. The triazole moiety can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and regioselective transformation. This allows for the modular assembly of peptide analogs where the triazole ring replaces a specific amide bond. The propanoic acid functionality of this compound can serve as a handle for further elongation of the peptide chain or for the attachment of other molecular entities.

Fluorinated triazolamers, for example, have been synthesized and their conformational preferences studied. These studies have shown that the introduction of fluorinated triazole units can influence the folding of the peptidomimetic chain, leading to either extended or hairpin-like structures academie-sciences.fr. This ability to control the secondary structure is crucial for designing peptidomimetics that can effectively mimic the bioactive conformation of natural peptides and interact with their biological targets.

| Building Block Approach | Submonomer Approach |

| The triazole is pre-formed from propargylamine (B41283) and an azide (B81097). | The α-azido carboxylic acid is first coupled to the growing chain. |

| The resulting triazole-containing building block is then coupled via amide bond formation. | The N-protected propargylamine is then reacted via CuAAC to form the triazole ring. |

Coordination Chemistry and Supramolecular Assembly

The presence of both a carboxylic acid group and nitrogen atoms within the triazole ring makes this compound and its isomers excellent candidates for use as ligands in coordination chemistry. The carboxylate group can coordinate to metal ions in a variety of modes (monodentate, bidentate chelating, bidentate bridging), while the nitrogen atoms of the triazole ring can also act as donor atoms, leading to the formation of polynuclear complexes and coordination polymers with diverse structures and properties.

Triazole-based ligands have been extensively used in transition metal catalysis due to their strong coordination ability and the stability of the resulting metal complexes. The electronic properties of the triazole ring can be tuned by the introduction of substituents, which in turn can influence the catalytic activity of the metal center. In the context of this compound, the carboxylate group can serve as an additional coordination site, potentially leading to the formation of more stable and selective catalysts.

While specific catalytic applications of complexes derived from this compound are not extensively documented, related triazole-containing ligands have shown promise. For instance, transition metal complexes with triazole-based bioactive ligands have been synthesized and characterized for various applications nih.gov. The coordination of the triazole nitrogen atoms and other donor atoms from the ligand to the metal center can create a specific coordination environment that is conducive to catalytic transformations. The chiral nature of this compound also opens up the possibility of its use in asymmetric catalysis, where the ligand can induce enantioselectivity in the catalyzed reaction.

| Metal Ion | Potential Catalytic Application |

| Copper(II) | Oxidation reactions, cycloaddition reactions |

| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium(II) | Asymmetric hydrogenation, cyclopropanation |

| Ruthenium(II) | Metathesis reactions, transfer hydrogenation |

The bifunctional nature of this compound makes it an ideal building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. The ability of the triazole ring and the carboxylate group to bridge multiple metal centers allows for the formation of extended one-, two-, or three-dimensional networks. The chirality of the ligand can also be transferred to the resulting framework, leading to the formation of chiral MOFs with potential applications in enantioselective separations and catalysis.

A notable example is the use of the chiral ligand (D)-2-(1,2,4-triazol-4-yl)-propionic acid in the construction of copper(II)-based MOFs. These frameworks are built from triangular [Cu₃(μ₃-OH)] clusters that are linked by the triazole-carboxylate ligands acs.org. The resulting structures exhibit interesting topological features and magnetic properties. The chirality of the ligand is preserved in the final MOF structure, demonstrating the potential of this class of compounds in the design of enantiopure porous materials acs.org.

The assembly of such coordination polymers is influenced by several factors, including the nature of the metal ion, the specific isomer of the triazole ligand used, and the reaction conditions. The resulting materials can exhibit a wide range of properties, from porosity and gas storage capabilities to catalytic activity and luminescence. The use of multifunctional azole-containing carboxylic acids, such as this compound, is a promising strategy for the design and synthesis of novel functional coordination polymers and MOFs nih.govmdpi.com.

Role in Agrochemical Research: Mechanistic Studies and Lead Optimization (Non-Clinical)

Triazole compounds play a significant role in the agrochemical industry, particularly as fungicides. The 1,2,4-triazole (B32235) ring is a key pharmacophore in many commercial fungicides that act by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This compound and its derivatives are of interest in agrochemical research for the development of new and improved crop protection agents.

Mechanistic studies of triazole fungicides have revealed that they target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. The nitrogen atom at the 4-position of the triazole ring is believed to coordinate to the heme iron atom in the active site of the enzyme, thereby inhibiting its activity. This disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and ultimately to the inhibition of fungal growth researchgate.net.

In the context of lead optimization, the this compound scaffold offers several opportunities for modification to improve the efficacy, spectrum of activity, and safety profile of potential agrochemicals. The carboxylic acid group can be converted to esters or amides to modulate the physicochemical properties of the molecule, such as its lipophilicity and systemic mobility in plants. The triazole ring can be substituted with various functional groups to enhance its binding to the target enzyme and to overcome potential resistance mechanisms in fungal pathogens.

A scaffold-hopping strategy, where a part of a known active molecule is replaced with a different chemical moiety, is a common approach in agrochemical lead optimization. The triazole-propanoic acid scaffold could be used to replace existing substructures in known herbicides or fungicides to generate novel compounds with improved properties. For example, a highly potent lead compound for herbicides was discovered by modifying a commercial aryloxyphenoxypropionate herbicide, demonstrating the potential of such strategies in identifying new molecular scaffolds with desirable biological activity researchgate.net.

| Compound Class | Target Pest | Mechanism of Action |

| Triazole Fungicides | Fungi (e.g., rusts, powdery mildews) | Inhibition of ergosterol biosynthesis (CYP51) |

| Triazole Herbicides | Weeds | Varies depending on the specific compound |

| Triazole Insecticides | Insects | Varies depending on the specific compound |

Investigation of Enzymatic Inhibition Mechanisms in Plant or Microbial Systems (in vitro)

The 1,2,4-triazole nucleus, a core component of this compound, is a well-established pharmacophore known for its ability to coordinate with metal ions in enzyme active sites, leading to potent inhibitory activity. In microbial systems, particularly fungi, triazole derivatives are renowned for their mechanism of action which involves the inhibition of cytochrome P450 enzymes. mdpi.comacs.org Specifically, they target lanosterol 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atoms of the triazole ring bind to the heme iron atom in the enzyme's active site, disrupting the catalytic cycle and halting ergosterol production. This disruption leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth. acs.org

Beyond their well-documented antifungal properties, derivatives incorporating the triazole motif have been investigated for their inhibitory effects on a range of other microbial and plant enzymes. In vitro studies on synthetic azinane triazole-based derivatives have demonstrated significant inhibition against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. researchgate.net For instance, certain methyl phenyl-substituted derivatives have shown potent dual inhibition of AChE and BChE, enzymes relevant in neurodegenerative diseases, but also found in various microorganisms. researchgate.net The inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggests potential applications in managing metabolic processes in both microbial and plant systems. researchgate.net

The inhibitory potential of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the substance required to inhibit 50% of the enzyme's activity. The data below, derived from studies on various 1,2,4-triazole derivatives, illustrates their potency against several key enzymes. researchgate.net

Table 1: In Vitro Enzymatic Inhibition by Selected 1,2,4-Triazole Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Methyl Phenyl Derivative 1 | Acetylcholinesterase (AChE) | 0.73 ± 0.54 |

| Methyl Phenyl Derivative 2 | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 |

| Dimethyl Phenyl Derivative | α-Glucosidase | 36.74 ± 1.24 |

| Methyl Phenyl Derivative 3 | Urease | 19.35 ± 1.28 |

This table is interactive. Click on the headers to sort the data.

Studies on related propanoic acid derivatives, such as 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) propanoic acids, have also confirmed in vitro antifungal activity against pathogenic strains like Candida albicans, Aspergillus niger, and Aspergillus flavus, further highlighting the importance of the propanoic acid moiety in conjunction with a heterocyclic ring for microbial enzyme inhibition. acs.org

Structure-Activity Relationships for Receptor Binding in Agrochemical Targets (Mechanistic, not Efficacy)

In the context of fungicides, the primary target is often a specific enzyme crucial for the pathogen's survival, as discussed in the previous section. SAR studies for triazole-based fungicides have elucidated key structural requirements for potent receptor binding. semanticscholar.org

The Triazole Ring: The 1,2,4-triazole ring is the essential pharmacophore. Its nitrogen atoms (specifically N4) are critical for coordinating with the heme iron of target cytochrome P450 enzymes. Modifications that alter the electron density or steric accessibility of these nitrogens can drastically affect binding affinity.

The Propanoic Acid Side Chain: The propanoic acid group provides a point of attachment for various substituents. The stereochemistry of the chiral center in the propanoic acid moiety can be crucial for optimal orientation within the enzyme's active site. The carboxyl group itself can form hydrogen bonds with amino acid residues, anchoring the inhibitor in place.

Substituents: The nature and position of substituents on any attached aryl or alkyl groups play a significant role in defining the molecule's interaction with the target receptor. Quantitative Structure-Activity Relationship (QSAR) models for related triazolothiadiazine compounds have shown that descriptors related to connectivity, electronegativity, and van der Waals properties are key predictors of antifungal activity. rdd.edu.iq For example, adding electron-withdrawing groups to an attached phenyl ring can influence the electronic properties of the entire molecule, potentially enhancing its interaction with the receptor. Conversely, bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding pocket. semanticscholar.org

Table 2: Mechanistic Implications of Structural Modifications in Triazole-Based Agrochemicals

| Structural Feature | Modification | Mechanistic Implication on Receptor Binding |

|---|---|---|

| Triazole Ring | Substitution on ring carbons | Alters electronic distribution and steric profile, potentially affecting coordination with the enzyme's metallic center. |

| Propanoic Acid Linker | Change in stereochemistry (R/S) | Affects the three-dimensional orientation of the molecule within the binding site, influencing the proximity of key interacting groups to target residues. |

| Terminal Group | Addition of halogen atoms | Can introduce new halogen bonding interactions with the protein backbone, increasing binding affinity. |

| Terminal Group | Introduction of bulky alkyl groups | May cause steric clashes with amino acids at the entrance or within the binding pocket, reducing or preventing effective binding. |

| Terminal Group | Variation in hydrophobicity | Modulates the molecule's ability to penetrate hydrophobic pockets within the active site, impacting overall binding strength. |

This table is interactive. Click on the headers to sort the data.

These mechanistic insights, derived from SAR and QSAR studies, provide a powerful guide for the rational design of new agrochemical candidates with high target specificity and potency. semanticscholar.orgrdd.edu.iq

Development of Functional Materials and Probes

Polymer and Biopolymer Applications of this compound Derivatives

The unique chemical properties of the triazole ring and the carboxylic acid group make derivatives of this compound valuable building blocks for the synthesis and functionalization of polymers and biopolymers. The triazole moiety, known for its high stability, aromaticity, and ability to form hydrogen bonds, can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific binding properties. mdpi.com

A prevalent method for incorporating triazoles into polymers is through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring that links different monomer units together. A monomer analogous to this compound, possessing both a carboxylic acid (or its ester form) and an azide or alkyne group, can be polymerized to form dense 1,2,3-triazole polymers. semanticscholar.org Subsequent hydrolysis of the ester groups yields a polyanion—a polymer with repeating carboxylic acid groups—which is soluble in aqueous solutions at higher pH and can interact with metal ions or other polymers. semanticscholar.org

Copolymers have been synthesized by reacting vinyl-1,2,4-triazole with monomers containing carboxylic acid groups, such as acrylic acid or crotonic acid. researchgate.netmdpi.com The resulting polymers exhibit interesting properties, such as increased thermal stability and glass transition temperatures, due to complex formation and hydrogen bonding between the acidic and triazole units. mdpi.com These materials have been used as matrices for the synthesis of silver nanoparticle composites. researchgate.net

The functionalization of biopolymers with triazole derivatives has also been explored. Natural polymers like starch can be chemically modified by introducing triazole groups through click chemistry. researchgate.net This process involves pre-azidation of the starch backbone followed by reaction with an alkyne-containing molecule. This modification can impart new functionalities to the biopolymer, such as enhanced antioxidant activity. researchgate.net The propanoic acid moiety can be introduced as part of the alkyne component, tethering it to the biopolymer via the newly formed triazole ring.

Design of Fluorescent or Spin-Labeled Probes for Research Investigations

The 1,2,3-triazole ring is an excellent linker for constructing molecular probes due to its chemical inertness and the reliability of its formation via click chemistry. rsc.org This allows for the straightforward connection of a signaling unit (like a fluorophore) to a recognition unit (a molecule that binds to a specific target) without interfering with their respective functions.

In the design of fluorescent probes, a derivative of this compound can serve as the central scaffold. For example, a fluorescent dye (fluorophore) can be attached to one part of the molecule, while a group designed to bind a specific analyte, such as a metal ion, is attached elsewhere. The triazole ring provides a stable, covalent linkage between these components. mdpi.com

Triazole-based fluorescent probes have been successfully designed for the detection of palladium ions (Pd²⁺) in aqueous solutions. mdpi.com In these probes, an amide-triazole-amide sequence is responsible for the selective binding of the palladium ion. Upon binding, the fluorescence of the probe is selectively quenched, allowing for quantitative detection of the ion. The water solubility and selectivity of such probes make them suitable for biological applications, including the imaging of metal ions within cells. mdpi.com

Mechanistic Investigations of Molecular Interactions in in Vitro Systems

Detailed Enzyme Inhibition Kinetics and Mechanism of Action (in vitro)

The inhibitory potential of compounds containing the 1,2,4-triazole (B32235) moiety has been evaluated against various enzymes. For instance, a series of 1,2,4-triazole derivatives incorporating an azinane analogue demonstrated significant inhibitory activity against several enzymes in vitro. nih.gov The mechanism of action for many triazole-based antifungal agents involves the inhibition of cytochrome P450 (CYP) isozymes, which are crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govsemanticscholar.org

In studies on azinane triazole-based derivatives, potent inhibition was observed against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. nih.gov For example, methyl phenyl-substituted derivatives showed IC50 values as low as 0.73 ± 0.54 µM for AChE and 0.038 ± 0.50 µM for BChE. nih.gov The inhibition of α-glucosidase by these compounds was found to be significantly more potent than the standard, acarbose. nih.gov The kinetics of such interactions often reveal a competitive inhibition mechanism, where the inhibitor vies with the substrate for the enzyme's active site. mdpi.com

While direct kinetic data for 2-(Triazol-2-yl)propanoic acid is not extensively detailed, the broader class of 2-aryl propionic acids, which includes common non-steroidal anti-inflammatory drugs (NSAIDs), are well-characterized as inhibitors of cyclooxygenase (COX) enzymes. nih.gov The conversion of the carboxylate group in these molecules can abolish the characteristic slow tight-binding inhibition of COX-1, highlighting the critical role of this functional group in the inhibitory mechanism. nih.gov

Table 1: In Vitro Enzyme Inhibition by Selected Triazole Derivatives

| Compound Class | Target Enzyme | Inhibition Value (IC50) | Reference |

|---|---|---|---|

| Azinane-Triazole Derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | nih.gov |

| Azinane-Triazole Derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | nih.gov |

| Azinane-Triazole Derivative (12m) | α-Glucosidase | 36.74 ± 1.24 µM | nih.gov |

| Azinane-Triazole Derivative (12m) | Urease | 19.35 ± 1.28 µM | nih.gov |

| Triazole Antifungal (Ketoconazole) | Cytochrome P-450 (RA metabolism) | Ki = 0.75 µM | nih.gov |

Molecular modeling and in silico docking studies are instrumental in elucidating the binding modes of triazole derivatives with their target enzymes. For antifungal triazoles, docking studies have revealed interactions with Cyp51, a key enzyme in the ergosterol biosynthesis pathway. nih.gov Similarly, for novel triazole compounds designed as antimicrobial agents, glucosamine-6-phosphate synthase has been identified as a promising target, with docking studies showing specific bonding within the enzyme's active pocket. nih.gov

More specifically, for derivatives of (R)-2-amino-3-triazolpropanoic acid acting as N-methyl-d-aspartate (NMDA) receptor agonists, molecular dynamics simulations have provided detailed insights into their binding at the glycine (B1666218) binding site on the GluN1 subunit. nih.govnih.govfrontiersin.org In the most stable conformations, key interactions are observed between the compound's α-amino acid portion and the receptor. nih.gov The triazole spacer of these ligands forms hydrogen bonds with specific residues, including T518, S688, and D732, within a narrow tunnel of the agonist binding pocket. nih.gov This demonstrates the ability of the triazole ring to act as a bioisostere for an amide bond, mimicking its hydrogen bond accepting and donating capabilities. nih.govresearchgate.net

Allosteric modulators are ligands that bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the binding or efficacy of the orthosteric ligand. nih.gov Allosteric ligands can act as positive allosteric modulators (PAMs), enhancing the effect of the primary ligand, or as negative allosteric modulators (NAMs), reducing its effect. nih.gov

While specific studies detailing allosteric modulation by this compound are not prominent, the principles are well-established for G protein-coupled receptors (GPCRs) and other targets. For example, the compound AZ1729 has been characterized as a direct allosteric agonist and a positive allosteric modulator for the free fatty acid receptor 2 (FFA2), where it specifically enhances Gi-mediated pathways. nih.gov The discovery and characterization of such modulators often involve functional assays that measure changes in the potency and/or efficacy of an orthosteric agonist in the presence of the potential allosteric ligand. nih.gov These studies are crucial for developing ligands with more nuanced and potentially safer pharmacological profiles compared to traditional orthosteric agonists or antagonists. nih.gov

Receptor Binding Profiling and Ligand-Receptor Complex Dynamics (in vitro, Non-Clinical Receptors)

Derivatives of 2-amino-3-triazolpropanoic acid have been synthesized and pharmacologically evaluated as ligands for ionotropic glutamate receptors, specifically NMDA receptors. nih.govnih.govfrontiersin.org These receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 (A-D) subunits. The glycine binding site, located on the GluN1 subunit, is a key target for co-agonists required for receptor activation.

In vitro studies using two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing different NMDA receptor subtypes have been employed to characterize the activity of these triazole analogues. nih.govfrontiersin.org This technique allows for the detailed assessment of agonist potency (EC50) and efficacy (Imax) at specific receptor compositions. The research has shown that the triazole ring can effectively serve as a bioisostere for an amide group in producing glycine site agonists with varying activity across NMDA receptor subtypes. nih.govnih.govresearchgate.net

Pharmacological evaluation has revealed that (R)-2-amino-3-triazolpropanoic acid analogues can act as either full or partial agonists at the NMDA receptor glycine site, with selectivity for specific GluN2 subunits. nih.govnih.gov For example, certain compounds in this series have been identified as full and partial agonists at GluN1/2C and GluN1/2D subtypes, while showing a 3- to 7-fold preference in agonist potency for these subtypes over GluN1/2A and GluN1/2B. nih.govnih.govfrontiersin.org

This subtype-selective agonist activity provides valuable tools for probing the physiological roles of different NMDA receptor populations. The efficacy of these compounds, defined as the maximal response compared to the maximal response elicited by glycine, varies depending on the specific analogue and the receptor subtype, further highlighting the nuanced structure-activity relationships within this chemical series. researchgate.net

Table 2: Pharmacological Profile of (R)-2-amino-3-triazolpropanoic Acid Analogues at NMDA Receptor Subtypes

| Compound | Receptor Subtype | Potency (EC50, µM) | Efficacy (% of Glycine max) | Agonist Type | Reference |

|---|---|---|---|---|---|

| 13g | GluN1/2C | 1.1 | 101% | Full Agonist | nih.gov |

| 13g | GluN1/2D | 1.3 | 99% | Full Agonist | nih.gov |

| 13i | GluN1/2C | 0.76 | 94% | Partial Agonist | nih.gov |

| 13i | GluN1/2D | 0.68 | 96% | Partial Agonist | nih.gov |

The binding of a ligand to its receptor often induces conformational changes in both the ligand and the protein, a process central to signal transduction. While detailed structural studies like X-ray crystallography or cryo-EM are needed to fully characterize receptor conformational changes, molecular dynamics (MD) simulations can provide valuable insights into the stability of the ligand-receptor complex.

For (R)-2-amino-3-triazolpropanoic acid derivatives at the NMDA receptor, MD simulations have been used to assess the stability of the binding pose. nih.gov For instance, simulations showed that the binding conformation of analogue 13i remained stable over a 400 ns period, whereas the binding pose of analogue 13g showed more fluctuation. This suggests that compound 13i forms a more stable complex with the NMDA receptor glycine binding site. nih.gov Such differences in binding stability can correlate with variations in agonist efficacy and potency. In broader terms, the binding of a ligand, such as retinol to its binding protein, can induce significant conformational changes in the protein backbone, affecting loops and secondary structure elements that may be crucial for downstream interactions. nih.gov

Biotransformation and Metabolic Pathway Analysis (In Vitro Model Systems)

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and duration of action. In vitro model systems are essential for early-stage metabolic pathway analysis. The most common systems include liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, and cultured hepatocytes, which offer a more complete representation of hepatic metabolic pathways, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

For compounds containing a triazole ring, metabolism is often mediated by CYP enzymes. semanticscholar.org Systemic triazole antifungals, for example, are known substrates and inhibitors of various CYP isozymes, including CYP3A4, CYP2C9, and CYP2C19. semanticscholar.org In vitro studies using hamster liver microsomes have shown that the metabolism of retinoic acid to its hydroxylated and keto forms is a cytochrome P-450-mediated process that can be inhibited by the triazole antifungal ketoconazole. nih.gov This indicates that a primary metabolic pathway for many triazoles involves CYP-dependent oxidation.

For a compound like this compound, potential metabolic transformations would include hydroxylation of the aliphatic chain or the triazole ring, followed by potential conjugation reactions (e.g., glucuronidation) of the newly formed hydroxyl group or the existing carboxylic acid moiety. Studies on radiolabeled compounds can further elucidate metabolic stability; for example, studies with a fluoroethyl-substituted triazolyl propanoic acid showed minimal defluorination, suggesting the C-F bond and the core structure are relatively stable to metabolism. nih.gov

Identification of Enzymatic Pathways Involved in Compound Transformation

There is currently no published research that identifies the specific enzymatic pathways involved in the in vitro transformation of "this compound." While it can be hypothesized that cytochrome P450 enzymes would be involved, as is common for many triazole derivatives, there are no studies that have confirmed this or identified the specific CYP isozymes that may be responsible for its metabolism.

Characterization of Metabolites in Cell-Free or Cellular Assays

Consistent with the lack of research on its metabolic pathways, there are no reports on the characterization of metabolites of "this compound" from in vitro systems. The identification and structural elucidation of metabolites, typically achieved through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, have not been performed for this compound according to the available literature.

Future Directions and Emerging Research Avenues

Application of Machine Learning and Artificial Intelligence in 2-(Triazol-2-yl)propanoic Acid Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical research is conducted. For this compound, these computational tools offer the potential to dramatically accelerate the pace of discovery and optimization.

One of the most promising applications of AI in chemistry is in the prediction of reaction outcomes and the planning of synthetic routes. engineering.org.cn For the synthesis of this compound derivatives, ML models can be trained on large datasets of known chemical reactions to predict the most efficient synthetic pathways, optimal reaction conditions, and potential yields. numberanalytics.comacs.org This data-driven approach can significantly reduce the amount of time and resources spent on empirical trial-and-error experimentation. mit.edu

Table 1: Potential Applications of Machine Learning in the Synthesis of this compound Derivatives

| Application Area | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms can suggest novel disconnection strategies for complex target molecules, proposing synthetic routes that may not be obvious to human chemists. engineering.org.cnmit.edu | Faster identification of viable synthetic pathways. |

| Reaction Condition Optimization | ML models can predict the optimal solvent, catalyst, temperature, and reaction time to maximize the yield and purity of a desired product. acs.org | Increased efficiency and reduced waste in chemical synthesis. |

| Yield Prediction | By analyzing the structural features of reactants and reagents, ML can forecast the likely yield of a reaction, allowing researchers to prioritize more promising synthetic strategies. | Improved resource allocation and experimental design. |

| Side-Product Prediction | AI can be trained to anticipate the formation of unwanted byproducts, enabling the development of cleaner and more efficient reactions. | Simplified purification processes and improved product purity. |

Beyond synthesis, ML and AI are powerful tools for the de novo design of molecules with specific desired properties. mdpi.com By learning the relationship between chemical structure and biological activity or material properties, generative models can propose novel this compound derivatives that are optimized for a particular application. mdpi.comacs.org For example, if the goal is to develop a new therapeutic agent, an ML model could be trained on a dataset of known bioactive molecules to generate new triazole derivatives with a high probability of exhibiting the desired pharmacological activity. nih.gov

This approach has already been successfully applied to the design of novel inhibitors for various biological targets. researchgate.netcal-tek.eu The use of ML can rapidly screen vast virtual libraries of compounds, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. mdpi.com This accelerated design-test-learn cycle has the potential to dramatically shorten the timeline for the discovery of new functional molecules based on the this compound scaffold. google.com

Integration with Nanoscience and Advanced Functional Materials

The unique structural and electronic properties of the triazole ring make it an attractive building block for the construction of advanced functional materials. rsc.orgrsc.org The integration of this compound and its derivatives with nanoscience is an emerging area of research with the potential to create novel materials with tailored properties.

The triazole moiety is known for its ability to act as a ligand for metal ions and to participate in hydrogen bonding, making it an excellent component for the creation of metal-organic frameworks (MOFs) and coordination polymers. uq.edu.auresearchgate.net The carboxylic acid group of this compound provides an additional handle for anchoring these molecules to surfaces or for further functionalization.

Furthermore, the triazole ring can be incorporated into polymers to create materials with specific properties, such as antimicrobial coatings or self-healing materials. researchgate.net The "click" chemistry reaction used to form 1,2,3-triazoles is particularly well-suited for the functionalization of nanoparticles and other nanomaterials, allowing for the precise attachment of this compound derivatives to create hybrid nanocomposites. researchgate.net These materials could find applications in areas ranging from catalysis and sensing to drug delivery and electronics. rsc.orgsioc-journal.cn

Table 2: Potential Applications of this compound in Nanoscience and Functional Materials

| Application Area | Description | Potential Role of this compound |

| Metal-Organic Frameworks (MOFs) | Crystalline materials composed of metal ions or clusters coordinated to organic ligands. | The triazole and carboxylic acid groups can act as coordination sites for metal ions, forming the building blocks of novel MOFs with applications in gas storage, separation, and catalysis. uq.edu.au |

| Functionalized Nanoparticles | The surface of nanoparticles can be modified with organic molecules to impart new functionalities. | The carboxylic acid group can be used to anchor the molecule to the surface of metal oxide or other nanoparticles, while the triazole ring provides a platform for further functionalization. researchgate.netmdpi.com |

| Smart Polymers | Polymers that respond to external stimuli such as pH, temperature, or light. | Incorporation of the triazole moiety into polymer chains can influence their self-assembly and responsive properties. |

| Corrosion Inhibitors | Molecules that protect metal surfaces from corrosion. | Triazole derivatives have shown promise as corrosion inhibitors, and the propanoic acid group could enhance their solubility and adhesion to metal surfaces. researchgate.net |

Interdisciplinary Approaches for Expanding the Scope of this compound in Chemical Biology Tools

Chemical biology seeks to use chemical tools to study and manipulate biological systems. The stable and versatile nature of the triazole ring makes it an ideal component for the construction of such tools. tandfonline.com The this compound scaffold, with its combination of a stable heterocyclic ring and a reactive carboxylic acid handle, is well-suited for the development of novel chemical probes and bioconjugates. centralasianstudies.org

One key application is in the development of chemical probes to study the function of proteins and other biomolecules. acs.org The triazole ring can serve as a rigid linker to connect a targeting moiety (which binds to a specific protein) to a reporter group (such as a fluorescent dye or an affinity tag). The carboxylic acid group can be readily converted into an active ester or other reactive group for covalent attachment to the targeting or reporter moiety.